molecular formula C28H26N2O B11469725 2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11469725
M. Wt: 406.5 g/mol
InChI Key: STKUYGAIWROXEA-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with naphthalen-2-yloxy and 4-(propan-2-yl)benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Substitution with Naphthalen-2-yloxy Group: The benzimidazole core is then reacted with naphthalen-2-yloxy methyl chloride in the presence of a base such as potassium carbonate to introduce the naphthalen-2-yloxy group.

    Introduction of the 4-(Propan-2-yl)benzyl Group: Finally, the compound is alkylated with 4-(propan-2-yl)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings or the benzimidazole core.

    Reduction: Reduced forms of the aromatic rings or the benzimidazole core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalen-2-yloxy and 4-(propan-2-yl)benzyl groups could enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole
  • 2-[(Naphthalen-2-yloxy)methyl]-1-[4-(methyl)benzyl]-1H-benzimidazole
  • 2-[(Naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)phenyl]-1H-benzimidazole

Uniqueness

2-[(Naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is unique due to the specific combination of substituents on the benzimidazole core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H26N2O

Molecular Weight

406.5 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C28H26N2O/c1-20(2)22-13-11-21(12-14-22)18-30-27-10-6-5-9-26(27)29-28(30)19-31-25-16-15-23-7-3-4-8-24(23)17-25/h3-17,20H,18-19H2,1-2H3

InChI Key

STKUYGAIWROXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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